molecular formula C14H18N2O3S B12709703 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propan-2-ylcarbamate CAS No. 199172-86-6

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propan-2-ylcarbamate

Cat. No.: B12709703
CAS No.: 199172-86-6
M. Wt: 294.37 g/mol
InChI Key: AUGGLRVNKLFULV-UHFFFAOYSA-N
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Description

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propan-2-ylcarbamate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propan-2-ylcarbamate typically involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the propyl and carbamate groups. One common method is the reaction of 2-aminobenzothiazole with propyl chloroformate and isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propan-2-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propan-2-ylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazoles: Known for their diverse biological activities and used in medicinal chemistry.

    Benzothiazole sulfonamides: Explored for their potential as enzyme inhibitors.

    Benzothiazole carboxamides: Investigated for their anticancer properties.

Uniqueness

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propan-2-ylcarbamate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzothiazole core with the propyl and carbamate groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

199172-86-6

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propan-2-ylcarbamate

InChI

InChI=1S/C14H18N2O3S/c1-10(2)15-14(18)19-9-5-8-16-13(17)11-6-3-4-7-12(11)20-16/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,18)

InChI Key

AUGGLRVNKLFULV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OCCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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